molecular formula C19H17BrN2O3S B2742999 8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034316-38-4

8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2742999
CAS RN: 2034316-38-4
M. Wt: 433.32
InChI Key: CLNUSJRPWIOYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a pyrrolidine ring, which is a five-membered ring with the formula (CH2)4NH .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline group is a heterocyclic aromatic organic compound, which contributes to the overall stability and reactivity of the molecule.

Scientific Research Applications

Synthesis and Oxidation

The compound 8-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is utilized in the synthesis of various sulfides to sulfoxides, a process important in pharmaceutical research. For instance, Ōae et al. (1966) demonstrated the use of bromine complexes of quinoline for the selective oxidation of sulfides to sulfoxides, a method valuable for incorporating specific isotopes into sulfoxides (Ōae et al., 1966).

Halogenation Methods

The compound plays a role in the development of halogenation methods. Le et al. (2021) researched the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines, a structure closely related to this compound, demonstrating its significance in diversifying these compounds for pharmaceutical research (Le et al., 2021).

Caspase-3 Inhibitory Activity

Kravchenko et al. (2005) described the synthesis of novel sulfonyl derivatives related to this compound, which showed potent inhibitory activity on caspase-3, indicating potential therapeutic applications in diseases where caspase-3 is implicated (Kravchenko et al., 2005).

Fluorescence and Quantum Chemical Investigations

Le et al. (2020) synthesized new quinoline derivatives starting from eugenol, showing potential in fluorescence applications. This indicates the versatility of quinoline derivatives, including those similar to this compound, in photophysical and quantum chemical applications (Le et al., 2020).

Anti-Inflammatory Applications

Bano et al. (2020) explored sulfonamide and sulfonate derivatives of quinolines, closely related to the compound , for their anti-inflammatory potential. This study highlights the significance of such compounds in the development of new anti-inflammatory agents (Bano et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Personal protective equipment should be used and dust formation or contact with skin, eyes, or respiratory system should be avoided .

properties

IUPAC Name

8-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNUSJRPWIOYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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